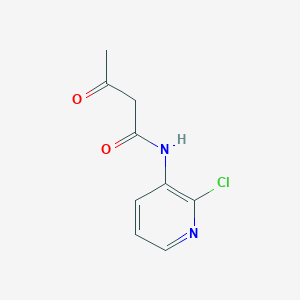

N-(2-chloropyridin-3-yl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloropyridin-3-yl)-3-oxobutanamide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloropyridine ring attached to an oxobutanamide moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-oxobutanamide typically involves the reaction of 2-chloropyridine with an appropriate oxobutanamide precursor. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with a Grignard reagent derived from 3-oxobutanamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloropyridin-3-yl)-3-oxobutanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(2-chloropyridin-3-yl)-3-hydroxybutanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloropyridine + Acetoacetate | Heat, no solvent | N-(2-chloropyridin-3-yl)-3-oxobutanamide |

| 2 | Intermediate + Amine | Reflux | Final product purification |

Biological Activities

Research indicates that this compound exhibits significant biological activities, including antitumor and antibacterial properties.

Antitumor Activity

A study highlighted the potential of derivatives containing the chloropyridine moiety to act as antitumor agents. For instance, compounds derived from similar structures showed promising results against various cancer cell lines, demonstrating mechanisms such as telomerase inhibition, which is crucial for cancer cell proliferation control .

Case Study: Antitumor Efficacy

- Compound Tested : this compound

- Cell Line : Gastric cancer cell line SGC-7901

- IC50 Value : Significant activity noted (exact value varies by derivative).

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have shown that certain derivatives exhibit strong activity against Gram-positive bacteria, comparable to established antibiotics like linezolid.

Case Study: Antibacterial Testing

- Compound Tested : this compound

- Bacteria Tested : Staphylococcus aureus, Streptococcus pneumoniae

- Results : Demonstrated significant inhibitory effects on bacterial growth.

Therapeutic Potential

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development in treating proliferative diseases and infections. Its role as a CTPS1 inhibitor has been particularly noted in therapeutic applications targeting immune modulation and cancer treatment .

Mecanismo De Acción

The mechanism of action of N-(2-chloropyridin-3-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxobutanamide group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine core but differ in the substituents attached to the amide group.

3-bromoimidazo[1,2-a]pyridines: These compounds have a fused imidazo-pyridine ring system and exhibit different biological activities.

Uniqueness

N-(2-chloropyridin-3-yl)-3-oxobutanamide is unique due to the presence of both a chloropyridine and an oxobutanamide moiety, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for targeted modifications and applications in various fields .

Actividad Biológica

N-(2-chloropyridin-3-yl)-3-oxobutanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol. Its structure features a chlorinated pyridine ring, an amide functional group, and a ketone, which contribute to its biological activity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

2. Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may act as a ligand for nicotinic acetylcholine receptors (nAChRs), which play a role in cancer cell proliferation and survival. By activating these receptors, this compound may influence signaling pathways critical for tumor growth . Further investigations are required to elucidate its exact mechanism of action in cancer therapy.

The mechanism of action involves the interaction of the chloropyridine moiety with specific enzymes or receptors, potentially inhibiting their activity. The oxobutanamide group enhances binding affinity and specificity, making it a promising candidate for drug development targeting cholinergic systems . Ongoing studies aim to clarify these interactions and their implications for therapeutic applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Condensation Reactions : Combining appropriate pyridine derivatives with oxobutanamide under controlled conditions.

- Substitution Reactions : Utilizing different nucleophiles to generate various substituted derivatives .

These synthetic routes provide flexibility in producing this compound and its analogs for further biological evaluation.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of this compound, researchers employed the agar well diffusion method against multiple bacterial strains. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, with notable effectiveness against Bacillus subtilis and Pseudomonas aeruginosa .

Case Study 2: Cancer Cell Line Studies

Another study focused on the effects of this compound on various cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through activation of nAChRs, leading to altered gene expression associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Contains a quinoline ring | Known for antimalarial properties |

| N-(2-pyridinyl)-3-oxobutanamide | Similar amide structure without chlorine | Potentially less reactive |

| 4-Chloro-N-(pyridin-2-yl)butanamide | Different chlorine position | May exhibit different biological activities |

This table highlights how structural variations can influence biological activity and reactivity profiles among similar compounds.

Propiedades

IUPAC Name |

N-(2-chloropyridin-3-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)5-8(14)12-7-3-2-4-11-9(7)10/h2-4H,5H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDMCLJJZJFIRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(N=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.